molecular formula C23H13BrO6 B12193602 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate

Cat. No.: B12193602
M. Wt: 465.2 g/mol
InChI Key: YMJOYMJZLLZFKT-FBHDLOMBSA-N
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Description

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate is a complex organic compound that features a benzodioxole group, a benzofuranone core, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Benzofuranone Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and benzofuranone intermediates with 2-bromobenzoic acid under conditions such as esterification or amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and benzofuranone moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The bromine atom in the bromobenzoate moiety makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology

Medicine

    Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate: Lacks the bromine atom, which may affect its reactivity and applications.

    (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzoate: Similar structure but with the bromine atom in a different position, potentially altering its chemical properties.

Uniqueness

The presence of the bromine atom in the 2-position of the benzoate moiety makes (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-bromobenzoate unique, potentially enhancing its reactivity and making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C23H13BrO6

Molecular Weight

465.2 g/mol

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-bromobenzoate

InChI

InChI=1S/C23H13BrO6/c24-17-4-2-1-3-15(17)23(26)29-14-6-7-16-19(11-14)30-21(22(16)25)10-13-5-8-18-20(9-13)28-12-27-18/h1-11H,12H2/b21-10-

InChI Key

YMJOYMJZLLZFKT-FBHDLOMBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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